An In-Depth Technical Guide to N-isopropyl-o-toluidine: CAS Number and Identification
An In-Depth Technical Guide to N-isopropyl-o-toluidine: CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-o-toluidine, systematically known as 2-methyl-N-(propan-2-yl)aniline, is an aromatic amine of significant interest in various fields of chemical synthesis and pharmaceutical development. Its structural isomerism, with related compounds such as N-isopropyl-m-toluidine and N-isopropyl-p-toluidine, necessitates precise identification and characterization to ensure the desired outcomes in experimental and industrial applications. This guide provides a comprehensive overview of the identification, synthesis, and safety considerations for N-isopropyl-o-toluidine, with a focus on its unique CAS number and analytical profile.
Part 1: Core Identification and Physicochemical Properties
The unambiguous identification of N-isopropyl-o-toluidine is paramount for its application in research and development. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, which is essential for database searches, regulatory compliance, and procurement.
This specific CAS number distinguishes N-isopropyl-o-toluidine from its isomers and other related toluidine derivatives.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C10H15N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| IUPAC Name | 2-methyl-N-propan-2-ylaniline | [2] |
| Synonyms | N-isopropyl-o-toluidine, 2-methyl-N-isopropylaniline | [2] |
Part 2: Synthesis and Structural Elucidation
The synthesis of N-isopropyl-o-toluidine can be achieved through several established methods for N-alkylation of anilines. A common and effective approach is the reductive amination of o-toluidine with acetone.
Synthetic Workflow: Reductive Amination
This process involves the reaction of o-toluidine with acetone in the presence of a reducing agent, such as sodium borohydride (NaBH4) or catalytic hydrogenation, to form the N-isopropyl derivative.
Caption: Reductive amination pathway for the synthesis of N-isopropyl-o-toluidine.
Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottom flask, dissolve o-toluidine in a suitable solvent, such as methanol or ethanol.
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Imine Formation: Add a stoichiometric equivalent of acetone to the solution. The mixture is stirred at room temperature to facilitate the formation of the corresponding Schiff base (imine) intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure N-isopropyl-o-toluidine.
Part 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), and the methyl group on the aromatic ring. The integration of these signals will correspond to the number of protons in each environment. The coupling between the isopropyl methine proton and the N-H proton may also be observable.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the isopropyl carbons (two signals), and the methyl carbon attached to the ring.
Mass Spectrometry (MS)
The mass spectrum of N-isopropyl-o-toluidine will exhibit a molecular ion peak (M+) corresponding to its molecular weight (149.23 g/mol ). Fragmentation patterns will likely involve the loss of a methyl group from the isopropyl moiety, leading to a significant peak at m/z 134.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Part 4: Safety and Handling
Given the limited specific safety data for N-isopropyl-o-toluidine, it is prudent to handle this compound with the same precautions as for its parent compound, o-toluidine, and other N-alkylanilines. O-toluidine is classified as a toxic and potentially carcinogenic substance.
GHS Hazard Classification (Inferred)
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Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]
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Serious Eye Damage/Irritation: Causes serious eye irritation.
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Carcinogenicity: Suspected of causing cancer.
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Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3][4]
Recommended Safety Precautions
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the compound in a manner that could generate aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Part 5: Isomeric Differentiation
It is crucial to distinguish N-isopropyl-o-toluidine from its isomers, as their physical and chemical properties can differ significantly.
Key Isomers and their CAS Numbers
| Compound | CAS Number |
| N-isopropyl-o-toluidine | 2100-43-8 |
| N-isopropyl-m-toluidine | 10219-26-8[5] |
| N-isopropyl-p-toluidine | Not readily available |
| 5-isopropyl-o-toluidine | 2051-53-8[6] |
| 6-isopropyl-o-toluidine | 5266-85-3[7] |
| 2-isopropyl-5-methylaniline | 2437-39-0[8] |
| 3-isopropyl-2-methylaniline | 84687-74-1[9] |
The primary methods for differentiating these isomers are NMR spectroscopy and chromatography (GC or HPLC), where differences in the chemical shifts of the aromatic protons and the retention times will be evident.
Conclusion
The precise identification of N-isopropyl-o-toluidine is anchored by its unique CAS number, 2100-43-8. While comprehensive analytical data for this specific isomer is not as widespread as for other toluidine derivatives, its synthesis via reductive amination is a well-established procedure. Due to the potential health hazards associated with aromatic amines, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational framework for researchers and scientists to confidently identify, synthesize, and safely utilize N-isopropyl-o-toluidine in their work.
References
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o-Toluidine, 5-isopropyl-. NIST WebBook. [Link]
-
2-methyl-N-(propan-2-yl)aniline | C10H15N | CID 519833. PubChem. [Link]
-
The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl... ResearchGate. [Link]
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2-[(4-amino-3-isopropylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline. ECHA. [Link]
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2-methyl-N-propan-2-ylaniline. Stenutz. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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o-Toluidine, 5-isopropyl-. NIST WebBook. [Link]
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Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
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o-Toluidine (FDB004550). FooDB. [Link]
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Synthesis of N-acetyl-o-toluidine. PrepChem.com. [Link]
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o-TOLUIDINESULFONIC ACID. Organic Syntheses. [Link]
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